molecular formula C16H17FO B6374201 2-Fluoro-5-(4-T-butylphenyl)phenol CAS No. 1262002-71-0

2-Fluoro-5-(4-T-butylphenyl)phenol

Cat. No.: B6374201
CAS No.: 1262002-71-0
M. Wt: 244.30 g/mol
InChI Key: TXVSGSZDMBHZLE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-T-butylphenyl)phenol is an organic compound characterized by the presence of a fluorine atom and a tert-butyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-T-butylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

    Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating the palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-5-(4-T-butylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(4-T-butylphenyl)phenol
  • 2-Fluoro-3-(4-T-butylphenyl)phenol
  • 2-Fluoro-5-(4-methylphenyl)phenol

Uniqueness

2-Fluoro-5-(4-T-butylphenyl)phenol is unique due to the specific positioning of the fluorine and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(17)15(18)10-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVSGSZDMBHZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684350
Record name 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-71-0
Record name 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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